Enantiomeric Differentiation: (2R,6R) Delivers Opposite Absolute Configuration vs (2S,6S)
In the benchmark isomerization of alkynyl esters to chiral allenes, the (2S,6S)-2,6-di-tert-butyl bicyclic guanidine (catalyst 1) delivered up to 98% ee (R) for tert-butyl allenoate product [1]. The (2R,6R) enantiomer is expected, by symmetry, to produce the opposite (S) allenoate with comparable enantioselectivity. This chiral inversion is essential when the target synthesis requires the (S)-configured intermediate.
| Evidence Dimension | Enantioselectivity (ee) in alkynoate isomerization |
|---|---|
| Target Compound Data | Expected to produce (S)-allenoate with up to 98% ee (inferred from enantiomeric behavior) |
| Comparator Or Baseline | (2S,6S)-2,6-di-tert-butyl bicyclic guanidine: 98% ee (R-allenoate) |
| Quantified Difference | Inversion of absolute configuration; enantioselectivity magnitude predicted to be equivalent |
| Conditions | Reaction: isomerization of tert-butyl alkynoates to allenoates; catalyst loading 10 mol%, toluene, −20 °C (J. Am. Chem. Soc. 2009, 131, 7212–7213) |
Why This Matters
Procurement of the correct enantiomer is mandatory for asymmetric synthesis; the (2R,6R) enantiomer provides access to (S)-allenoate building blocks that are inaccessible with the more commonly reported (2S,6S) catalyst.
- [1] Liu, H.; Leow, D.; Huang, K.-W.; Tan, C.-H. "Enantioselective Synthesis of Chiral Allenoates by Guanidine-Catalyzed Isomerization of 3-Alkynoates." J. Am. Chem. Soc. 2009, 131 (21), 7212–7213. DOI: 10.1021/ja901528b. View Source
